molecular formula C16H15ClFN5O2 B2459801 Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(2-chloro-6-fluorophenyl)propanoate CAS No. 477856-20-5

Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(2-chloro-6-fluorophenyl)propanoate

Cat. No.: B2459801
CAS No.: 477856-20-5
M. Wt: 363.78
InChI Key: UFQBAAUTWSIXMJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(2-chloro-6-fluorophenyl)propanoate is a useful research compound. Its molecular formula is C16H15ClFN5O2 and its molecular weight is 363.78. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is related to microtubule activity . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in many cellular processes, including mitosis, cell motility, and intracellular transport.

Mode of Action

The compound interacts with its targets by binding to the microtubules, thereby affecting their stability . This interaction can lead to changes in cell division and other microtubule-dependent processes.

Biochemical Pathways

The compound’s action on microtubules can affect various biochemical pathways. For instance, it can disrupt the mitotic spindle formation during cell division, leading to cell cycle arrest . Additionally, it can impact intracellular transport mechanisms that rely on microtubules.

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its interaction with microtubules. By disrupting microtubule dynamics, the compound can inhibit cell division, potentially leading to cell death . This makes it a potential candidate for treating diseases characterized by uncontrolled cell proliferation.

Properties

IUPAC Name

ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(2-chloro-6-fluorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN5O2/c1-2-25-14(24)10(8-9-11(17)4-3-5-12(9)18)13-6-7-20-16-21-15(19)22-23(13)16/h3-7,10H,2,8H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQBAAUTWSIXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C2=CC=NC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331509
Record name ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(2-chloro-6-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821691
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477856-20-5
Record name ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(2-chloro-6-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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